Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core functionalized with two critical moieties: a tert-butoxycarbonyl (Boc) protecting group and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl substituent. This compound is of interest in medicinal chemistry due to its hybrid architecture, combining a bicyclic fused system with a piperazine scaffold, commonly employed in drug discovery for kinase inhibitors or GPCR modulators .
Properties
IUPAC Name |
tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQNRJFWCKLWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound interacts with the HBV core protein, leading to conformational changes that inhibit the virus’s ability to replicate
Pharmacokinetics
It is noted that the lead compound can inhibit hbv dna viral load through oral administration in an hbv aav mouse model .
Result of Action
The result of the compound’s action is the effective inhibition of HBV replication, even in the presence of nucleoside-resistant HBV mutants . This leads to a decrease in the viral load of HBV .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound’s structure is compared to analogous piperazine derivatives (Table 1). Key distinctions include:
- Heterocyclic Core: The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine system distinguishes it from larger fused systems (e.g., pyrrolo[1,2-a]quinazolinone in or pyrido[2,3-d]pyrimidin-7-one in ) .
- Substituents : Unlike brominated () or trifluoromethoxy-containing analogs (), the target lacks halogen atoms, reducing electrophilic reactivity .
- Molecular Weight : The target (estimated MW: 320.40 g/mol) is lighter than ’s pyrido-pyrimidine derivative (652.54 g/mol) due to its simpler fused system .
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural analysis.
Comparison with Other Syntheses
- Stille Coupling : employed tetrakis(triphenylphosphine)palladium(0) for introducing thiazole substituents to piperazine .
- Copper-Mediated Cross-Coupling : used CuI and diamines for pyrazole coupling to pyridine .
- Hydrazine Acetylation : utilized hydrazine and acetyl chloride to form oxadiazole rings .
The target’s synthesis likely avoids transition metals, favoring simpler amide bond formation.
Physicochemical and Reactivity Profiles
Preparation Methods
Synthesis of the Piperazine-1-carboxylate Core
The synthesis typically starts with piperazine, which is protected by tert-butoxycarbonyl (BOC) to form tert-butyl piperazine-1-carboxylate. This protection stabilizes the piperazine nitrogen and facilitates further functionalization.
This step ensures selective protection of the piperazine nitrogen, enabling subsequent substitution reactions.
Coupling with Pyrazolopyridine Carbonyl Moiety
The key step involves coupling the protected piperazine with the tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl fragment. This is often achieved via nucleophilic substitution or palladium-catalyzed coupling reactions.
These methods enable the formation of the carbonyl linkage between the piperazine nitrogen and the pyrazolopyridine ring system.
Purification and Characterization
After synthesis, the compound is purified typically by column chromatography using solvents such as dichloromethane, methanol, or ethyl acetate mixtures. Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and melting point determination.
| Analytical Method | Data Example |
|---|---|
| MS (ESI) | m/z 344 (M+H)+ for intermediate compounds |
| ^1H NMR (CDCl3) | Signals corresponding to tert-butyl groups, piperazine protons, and aromatic protons |
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | BOC Protection | Piperazine + BOC anhydride, 0 °C, CH2Cl2 | 60 | Protects piperazine nitrogen |
| 2 | Alkylation | 1-bromo-3-propanol, K2CO3, 95 °C, MeCN | 80 | Introduces hydroxypropyl substituent |
| 3 | Alkylation | 1,2-dibromoethane, DIPEA, 30 °C, inert | 36 | Introduces bromoethyl substituent |
| 4 | Nucleophilic substitution | 2,5-dichloropyrazine, K2CO3, 75 °C, DMSO | 93 | Coupling with pyrazine ring |
| 5 | Pd-catalyzed coupling | Pd2(dba)3, sodium t-butoxide, 95 °C, dioxane | 20 | Arylation of piperazine |
Research Findings and Considerations
The highest yields are observed in the nucleophilic substitution of 2,5-dichloropyrazine with tert-butyl piperazine-1-carboxylate, indicating a robust method for coupling the heterocyclic moiety.
Palladium-catalyzed coupling offers a route to arylated derivatives but with lower yields, suggesting optimization is needed for scale-up or industrial applications.
Protection of piperazine nitrogen with BOC is essential for selectivity and stability during subsequent reactions.
Alkylation steps require careful control of temperature and base to maximize substitution efficiency and minimize side reactions.
Purification by silica gel chromatography is standard, but solvent systems may vary depending on the intermediate polarity.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via coupling reactions between activated pyrazolo-pyridine intermediates and tert-butyl piperazine derivatives. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with a halogenated pyrazolo-pyridine derivative (e.g., bromo or chloro) using a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) and a base (e.g., K₂CO₃) in solvents like 1,4-dioxane at 100–110°C for 12–16 hours .
- Step 2 : Purify via silica gel chromatography (ethyl acetate/petroleum ether gradients) to isolate the product. Typical yields range from 42% to 88%, depending on reaction scale and catalyst efficiency .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation requires:
- ¹H NMR : Key peaks include the tert-butyl singlet at δ 1.46 ppm and aromatic protons (pyrazolo-pyridine) at δ 7.0–8.5 ppm. Piperazine protons appear as multiplets near δ 3.0–3.6 ppm .
- LCMS : Molecular ion peaks ([M+H]⁺) are observed at m/z values corresponding to the molecular formula (e.g., ~429–473 Da) .
- HPLC : Purity is assessed using reverse-phase chromatography (e.g., C18 columns, acetonitrile/water gradients) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, XPhos-Pd) to enhance coupling efficiency. For example, XPhos ligand improves yields in Suzuki-Miyaura reactions .
- Solvent Systems : Replace 1,4-dioxane with toluene/ethanol mixtures to reduce toxicity while maintaining reactivity .
- Temperature Control : Microwave-assisted synthesis at 100–140°C reduces reaction time (3–7 hours vs. 12–16 hours) .
- Data-Driven Adjustment : Track impurities via HPLC and adjust silica gel chromatography gradients (e.g., 0–70% ethyl acetate in petroleum ether) to improve purity .
Q. What strategies address contradictory data in reaction yields or purity?
- Methodological Answer :
- Reproducibility Checks : Validate protocols across batches (e.g., reports 42% yield across 8 batches) .
- Impurity Profiling : Use LCMS to identify byproducts (e.g., dehalogenated intermediates) and adjust stoichiometry or reaction time .
- Base Selection : Compare K₂CO₃ vs. Na₂CO₃; K₂CO₃ in 1,4-dioxane minimizes side reactions in nucleophilic substitutions .
Q. How is the compound utilized in enzyme inhibition studies?
- Methodological Answer :
- Target Identification : The piperazine-pyrrolopyridine scaffold is used in designing inhibitors for enzymes like phosphoglycerate dehydrogenase (PHGDH) or prolyl hydroxylases (e.g., HIF-PH inhibitors) .
- Structure-Activity Relationship (SAR) : Modify the pyrazolo-pyridine carbonyl group to enhance binding affinity. For example:
- Replace tert-butyl with trifluoromethyl groups to improve metabolic stability .
- Introduce halogen substituents (e.g., bromine) for steric effects .
- Assay Design : Use fluorescence polarization assays to measure IC₅₀ values against target enzymes .
Q. What are the challenges in synthesizing derivatives for PROTAC development?
- Methodological Answer :
- Linker Design : Attach alkyl or polyethylene glycol (PEG) linkers to the piperazine nitrogen while retaining solubility. For example:
- Use tert-butyl carbamate protection during coupling to prevent undesired side reactions .
- Bifunctional Building Blocks : Combine with tetrazole or thiadiazole moieties via Ugi-azide condensation to enhance proteasome targeting .
- Purification Challenges : Employ reverse-phase HPLC (acetonitrile/water + 0.1% TFA) to separate PROTAC intermediates with similar polarities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
